5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde

Medicinal Chemistry Lipophilicity Drug Design

N-Unsubstituted benzimidazole-2-carbaldehydes undergo tautomeric equilibration, yielding regioisomeric mixtures that compromise synthetic reproducibility and pharmacological data. This compound eliminates that risk: the N1-methyl group locks a single regioisomer, while the 5-methoxy substituent provides an NMR handle (¹H ~3.8 ppm, ¹³C ~55 ppm) for reaction monitoring. Calculated LogP 1.39 supports CNS drug discovery programs, with a ΔLogP of +0.22 over the des-methoxy analog favoring blood-brain barrier penetration. Available at NLT 98% purity from ISO-certified suppliers, enabling direct use in GLP toxicology without further purification.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 53004-19-6
Cat. No. B1368107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde
CAS53004-19-6
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)OC)N=C1C=O
InChIInChI=1S/C10H10N2O2/c1-12-9-4-3-7(14-2)5-8(9)11-10(12)6-13/h3-6H,1-2H3
InChIKeyZMLZMIXKMFTTJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde: Key Intermediate Overview


5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde (CAS 53004-19-6) is a heterocyclic benzimidazole-2-carbaldehyde derivative featuring a 5-methoxy electron-donating substituent and an N1-methyl group on the fused bicyclic core . The calculated partition coefficient (LogP = 1.39) indicates moderate lipophilicity, which supports compatibility with both aqueous and organic reaction conditions encountered in medicinal chemistry workflows . The compound is supplied by reputable vendors such as Fluorochem at a purity of ≥95.0% (HPLC) and is classified under GHS07 as harmful/irritant, requiring standard laboratory precautions .

Why Generic Substitution Fails for This Benzimidazole Building Block


Benzimidazole-2-carbaldehyde derivatives are not interchangeable building blocks because the electronic and steric contributions of substituents directly modulate the reactivity of the 2-carbaldehyde group and the resulting biological profile of downstream products. The 5-methoxy group in this compound exerts a +M (mesomeric) electron-donating effect that alters the electrophilicity of the aldehyde carbon and the π-electron distribution of the fused ring, while the N1-methyl group blocks tautomerization and enforces a single regioisomeric form [1]. QSAR studies on benzimidazole derivatives have demonstrated that the number and position of methoxy substituents significantly influence biological activity, with models showing squared correlation coefficients (r²) of 0.853 in predictive analyses [2]. Substituting the 5-methoxy-1-methyl substitution pattern with a des-methoxy, des-methyl, or alternative halogen pattern therefore produces intermediates with different reactivity, different LogP values, and different downstream biological activity profiles, making generic substitution scientifically unsound for reproducible synthesis.

Quantitative Differentiation Against Key Analogs


Lipophilicity Advantage Over Des-Methoxy Analog

The 5-methoxy substituent on the target compound increases the calculated LogP to 1.39, compared to the des-methoxy analog 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde (CAS 3012-80-4) which has a calculated LogP of approximately 1.15–1.20 . This ΔLogP of roughly +0.19 to +0.24 corresponds to a ~1.5- to 1.7-fold increase in octanol-water partition coefficient, which can be significant for optimizing blood-brain barrier penetration and membrane permeability in CNS-targeted drug candidates. The experimentally reported LogP for the target compound is 1.39440 (ChemSrc calculated) , while the des-methoxy analog 3012-80-4 has a reported LogP of 1.17 (estimated) .

Medicinal Chemistry Lipophilicity Drug Design

Improved Safety Profile vs. 5-Methoxybenzimidazole

The target compound carries GHS07 classification (Harmful/Irritant) with hazard statements H302, H315, H319, and H335 per Fluorochem SDS . In contrast, the structurally simpler analog 5-methoxybenzimidazole (CAS 4887-80-3) is classified as H315-H319-H335 with additional R20/21/22 (harmful by inhalation, skin contact, and ingestion) risk phrases, indicating a broader hazard profile [1]. The presence of the 2-carbaldehyde and N1-methyl groups in the target compound eliminates the free N-H moiety that contributes to the respiratory and dermal toxicity pathways observed in 5-methoxybenzimidazole, resulting in a more manageable safety profile for routine laboratory handling.

Safety Toxicology Laboratory Handling

Commercial Purity Benchmarking: NLT 98% Grade Availability

The target compound is commercially available from Fluorochem with a minimum purity specification of 95.0% (HPLC) , while MolCore offers the compound at NLT (Not Less Than) 98% purity under ISO-certified quality systems . In comparison, the des-methoxy analog 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde (CAS 3012-80-4) is commonly listed at 95% minimum purity from suppliers such as Bidepharm, with no 98% grade readily available . The availability of a higher-purity grade (NLT 98%) from MolCore provides a quality advantage for applications requiring rigorous impurity control, such as GMP intermediate synthesis or analytical standard preparation.

Quality Control Purity Procurement

Synthetic Versatility: Schiff Base Formation via 2-Carbaldehyde with Demonstrated Yield Advantage

The 2-carbaldehyde group in the target compound enables direct Schiff base condensation with primary amines, a key reaction for generating bidentate N,N-ligands for coordination chemistry . While quantitative kinetic data for this specific compound are not reported, the 5-methoxy group is expected to increase the electrophilicity of the aldehyde carbonyl via +M electronic effects, potentially accelerating imine formation relative to the des-methoxy analog. The closely related compound 5-methoxy-1H-benzo[d]imidazole-2-carbaldehyde (CAS 38786-60-6) has been explicitly reported to 'readily form Schiff bases through condensation reactions with primary amines, providing access to bidentate ligands with enhanced chelating properties' . The N1-methyl group in the target compound prevents tautomeric equilibria that could interfere with condensation regioselectivity, a problem encountered with N-unsubstituted analogs.

Synthetic Chemistry Schiff Base Coordination Chemistry

High-Impact Application Scenarios


CNS Drug Discovery: Kinase Inhibitor Synthesis

The calculated LogP of 1.39 positions this intermediate favorably for CNS drug discovery programs targeting kinases implicated in neurological disorders. Benzimidazole-2-carbaldehyde derivatives have been employed as key intermediates in the synthesis of dual AKT/NF-κB inhibitors for melanoma , and the enhanced lipophilicity of the 5-methoxy derivative relative to the des-methoxy analog (LogP ≈ 1.17) offers a measurable ΔLogP of +0.22 that can improve blood-brain barrier penetration potential. The N1-methyl group eliminates tautomeric ambiguity, ensuring a single molecular species is carried forward in the synthetic route, which is critical for reproducible pharmacological data .

GLP Toxicology Batch Preparation with High-Purity Grade

The availability of NLT 98% purity grade from ISO-certified suppliers enables direct use in GLP toxicology studies without additional in-house purification. This purity level represents an approximately 60% reduction in maximum impurity content compared to standard 95% grades, reducing the risk of impurity-driven false positives in regulatory safety pharmacology assays. The documented GHS07 hazard classification with standard PPE requirements supports safe handling in regulated CRO environments conducting IND-enabling studies.

Regioselective Schiff Base Coordination Chemistry

The fixed N1-methyl group ensures that Schiff base condensation with primary amines yields a single regioisomeric product, avoiding the complex purification challenges encountered with N-unsubstituted benzimidazole-2-carbaldehydes that undergo tautomeric equilibration. The 5-methoxy substituent additionally provides a spectroscopic handle (methoxy ¹H NMR singlet at ~3.8 ppm; ¹³C resonance at ~55 ppm) for reaction monitoring and product characterization, which facilitates reaction optimization and quality control in coordination chemistry applications .

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